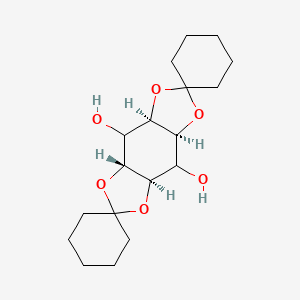

1,2:4,5-Biscyclohexylidene D-myo-Inositol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

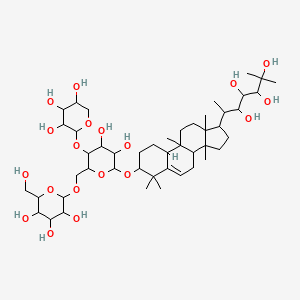

1,2:4,5-Biscyclohexylidene D-myo-Inositol is a compound with the molecular formula C18H28O6 and a molecular weight of 340.41 . It is a white to off-white powder . This compound is an indispensable part of the biomedical sector and serves as a cornerstone for combating a myriad of ailments encompassing cancer, diabetes, and cardiovascular disorders .

Synthesis Analysis

1,2:4,5-Biscyclohexylidene D-myo-Inositol is an intermediate in the synthesis of phosphonate derivatives of myo-inositol, which are used in biochemical studies of inositol-binding proteins .Molecular Structure Analysis

The molecular structure of 1,2:4,5-Biscyclohexylidene D-myo-Inositol is represented by the SMILES notationO[C@@H]1[C@H]2OC3(CCCCC3)O[C@@H]2C@@H[C@@H]4OC5(CCCCC5)O[C@H]14 . This structure has been confirmed by 1H NMR . Physical And Chemical Properties Analysis

1,2:4,5-Biscyclohexylidene D-myo-Inositol is a white to off-white powder . It has a molecular weight of 340.41 and a molecular formula of C18H28O6 .科学的研究の応用

Modulator of Ovary Steroidogenesis

Myo-inositol and its most relevant epimer D-chiro-inositol are both necessary to permit a faithful transduction of insulin and other molecular factors. This improves the complete breakdown of glucose through the citric acid cycle, especially in glucose-greedy tissues, such as the ovary . In particular, while D-chiro-inositol promotes androgen synthesis in the theca layer and down-regulates aromatase and estrogen expression in granulosa cells, myo-inositol strengthens aromatase and FSH receptor expression .

Role in Biochemical Processes

Myo-inositol and its phosphate metabolites display an entangled network, which is involved in the core of the biochemical processes governing critical transitions inside cells .

Role in Glucose Metabolism

Inositol effects on glucose metabolism represent an intriguing area of investigation, as recent results have demonstrated that inositol-related metabolites dramatically modulate the expression of several genes .

Treatment of Polycystic Ovarian Syndrome

Treatments including myo-inositol and its isomers have proven to be effective in the management and symptomatic relief of a number of diseases associated with the endocrine function of the ovary, namely polycystic ovarian syndrome .

Role in Protein Glycosylation

This compound can be used as a sugar in protein glycosylation .

Initiator for Polysaccharide Synthesis

作用機序

Target of Action

The primary target of 1,2:4,5-Biscyclohexylidene D-myo-Inositol is the process of protein glycosylation . This compound can be used as a sugar in protein glycosylation, which is a critical process in cellular function and intercellular communication .

Mode of Action

1,2:4,5-Biscyclohexylidene D-myo-Inositol interacts with its targets by acting as an initiator for polysaccharide synthesis .

Biochemical Pathways

The compound affects the biochemical pathway of protein glycosylation . This process involves the addition of oligosaccharides to proteins, which can alter their stability, localization, and function. The compound’s role as a sugar in this process suggests it may influence these downstream effects .

Pharmacokinetics

As a sugar used in protein glycosylation, it is likely to be metabolized in the body’s usual carbohydrate pathways .

Result of Action

The molecular and cellular effects of 1,2:4,5-Biscyclohexylidene D-myo-Inositol’s action are primarily related to its role in protein glycosylation . By acting as a sugar in this process, it can influence the function and localization of glycosylated proteins .

Action Environment

Like other sugars used in biological processes, factors such as ph, temperature, and the presence of specific enzymes could potentially influence its action .

特性

InChI |

InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2/t11?,12?,13-,14-,15-,16+/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLFYCLESOMKAW-HWZZAJBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H](O2)C([C@@H]4[C@@H](C3O)OC5(O4)CCCCC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:4,5-Biscyclohexylidene D-myo-Inositol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6S,8S,9R,10S,11S,13S,14S)-17-Acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1146061.png)

![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)

![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)